
2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride
Overview
Description
2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
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Biological Activity
2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride, a compound with significant potential in pharmacology, has garnered attention for its biological activities, particularly in the context of medicinal chemistry. This article reviews its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₇H₁₄ClN
- Molecular Weight : 161.64 g/mol
- CAS Number : 1365836-77-6
The compound exhibits various biochemical properties that make it a candidate for therapeutic applications. It has been noted for its ability to interact with multiple enzymes and receptors, influencing various signaling pathways.
1. Enzyme Interaction
This compound has been shown to inhibit specific kinases. Kinases are critical in transferring phosphate groups to proteins, thus modulating cellular functions such as proliferation and apoptosis.
2. Cellular Effects
Research indicates that this compound can significantly affect cell viability and function:
- Cytotoxicity : It demonstrates cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), with IC₅₀ values ranging from 0.75 to 4.15 μM.
- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of proteins like p53 and Bax, which are crucial in the apoptotic pathway.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
1. Kinase Inhibition
The compound inhibits cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.
2. Signal Transduction Modulation
By affecting various signaling pathways, this compound can regulate processes such as:
- Cell proliferation
- Apoptosis
- Cellular metabolism
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Study 1: Anticancer Activity
A study demonstrated that this compound effectively inhibits the growth of breast cancer cells. The mechanism involved caspase activation and modulation of apoptotic protein expression.
Study 2: Opioid Receptor Interaction
Research on analogs derived from this compound showed that modifications could lead to potent opioid receptor antagonists. For instance, a related compound exhibited high μ-opioid receptor antagonist activity with a Kₑ value of 1.24 ± 0.23 nM, indicating potential therapeutic applications in pain management .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | IC₅₀ Values |
---|---|---|---|
This compound | Structure | Anticancer | 0.75–4.15 μM |
(2S)-Mdcp-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂ | Structure | μ-opioid antagonist | Kₑ μ = 1.24 ± 0.23 nM |
Properties
IUPAC Name |
2-methyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7(8(10)11)6-9-4-2-3-5-9;/h7H,2-6H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYNDDYMHRBIQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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